molecular formula C9H10O B1625689 Phenylacetone-d5 CAS No. 947-14-8

Phenylacetone-d5

Cat. No.: B1625689
CAS No.: 947-14-8
M. Wt: 139.21 g/mol
InChI Key: QCCDLTOVEPVEJK-WRMAMSRYSA-N
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Description

Phenylacetone-d5 is a useful research compound. Its molecular formula is C9H10O and its molecular weight is 139.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

947-14-8

Molecular Formula

C9H10O

Molecular Weight

139.21 g/mol

IUPAC Name

1,1,1,3,3-pentadeuterio-3-phenylpropan-2-one

InChI

InChI=1S/C9H10O/c1-8(10)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3/i1D3,7D2

InChI Key

QCCDLTOVEPVEJK-WRMAMSRYSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C([2H])([2H])C1=CC=CC=C1

SMILES

CC(=O)CC1=CC=CC=C1

Canonical SMILES

CC(=O)CC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A method according to claim 1 wherein the ketone is acetone and the carboxylic acid is phenylacetic acid to yield phenylacetone.
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Synthesis routes and methods II

Procedure details

A solution of 1-phenylpropan-2-ol (2.72 g, 20 mmol) in CH2Cl2 (20 mL) was added pyridinium chlorochromate (PCC, 5.4 g, 25 mmol) at 0° C. and the mixture was stirred for 3 h. The mixture was concentrated and purified by flash column chromatography (PE/EtOAc=20:1) to give the title compound (2.3 g, 84%) as a yellow oil.
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84%

Synthesis routes and methods III

Procedure details

To a stirred solution of 1-phenyl-2-propanol (2.18 g, 16.0 mmol) in CH2Cl2 (100 mL) is added Dess-Martin periodinane (50 mL, 15 wt % solution in methylene chloride) at 0° C. After stirring at 0° C. for 1 h, the mixture is warmed to RT and stirred for 1.5 h. To the reaction mixture is added saturated NaHCO3 (200 mL) and stirred at RT for 20 min. The mixture is filtered through Celite and the organic phase is washed with water and brine then dried over MgSO4. The solvent is removed under reduced pressure and the crude material is purified by flash chromatography to afford the title compound as a colorless oil: (M+1)+=135.
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50 mL
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200 mL
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Synthesis routes and methods IV

Procedure details

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